1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclopropylmethoxy group.
Preparation Methods
The synthesis of 1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and cyclopropylmethanol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 5-chloro-2-hydroxybenzaldehyde and cyclopropylmethanol under acidic conditions.
Amination: The intermediate compound is then subjected to amination using ethan-1-amine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(5-Chloro-2-(cyclopropylmethoxy)phenyl)ethan-1-amine hydrochloride can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9;/h4-6,8-9H,2-3,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDMONWJWVXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OCC2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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